Anilino(imino)methanesulfinic acid

Catalog No.
S14361308
CAS No.
M.F
C7H8N2O2S
M. Wt
184.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anilino(imino)methanesulfinic acid

Product Name

Anilino(imino)methanesulfinic acid

IUPAC Name

amino(phenylimino)methanesulfinic acid

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

InChI

InChI=1S/C7H8N2O2S/c8-7(12(10)11)9-6-4-2-1-3-5-6/h1-5H,(H2,8,9)(H,10,11)

InChI Key

PXYUWGXNHHWIDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)S(=O)O

Anilino(imino)methanesulfinic acid is an organosulfur compound characterized by a sulfinic acid functional group attached to an aniline moiety through an imino linkage. Its molecular structure comprises an aniline unit (C6H5NH) linked to a methanesulfinic acid (CH3SO2H) via an imine bond (–C=N–). This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties.

, including:

  • Oxidation: This compound can be oxidized to form sulfonic acids, which can further participate in various chemical transformations.
  • Condensation Reactions: It can undergo condensation with other amines or aldehydes, leading to the formation of more complex nitrogen-containing compounds.
  • Nucleophilic Reactions: The imino group can act as a nucleophile, allowing for further reactions with electrophiles .

Research indicates that anilino(imino)methanesulfinic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Antioxidant Activity: The presence of the sulfinic acid group may contribute to its ability to scavenge free radicals, which is beneficial in reducing oxidative stress in biological systems .

The synthesis of anilino(imino)methanesulfinic acid can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction between aniline and methanesulfinic acid under acidic or basic conditions, leading to the formation of the imine linkage.
  • Oxidative Methods: Oxidation of thiourea or its derivatives can also yield sulfinic acids that can further react with aniline derivatives to form this compound .

Anilino(imino)methanesulfinic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor for synthesizing bioactive compounds in medicinal chemistry.
  • Organic Synthesis: Its reactive functional groups make it useful in the synthesis of complex organic molecules and materials.

Anilino(imino)methanesulfinic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Thiourea DioxideOrganosulfurFunctions primarily as a reducing agent in textiles .
Methanesulfonic AcidSulfonic AcidStronger acidity and broader industrial applications.
AnilineAromatic AmineServes as a building block for various organic compounds.
Iminodipropionic AcidAmino AcidContains both amine and carboxylic functionalities.

Anilino(imino)methanesulfinic acid is unique due to its combination of both sulfinic and imine functionalities, which allows for diverse reactivity not found in simpler analogs like thiourea dioxide or methanesulfonic acid.

Traditional Condensation Approaches Using Aniline Derivatives

The synthesis of anilino(imino)methanesulfinic acid through traditional condensation methodologies represents a fundamental approach in organosulfur chemistry . These conventional methods primarily involve the direct reaction between aniline derivatives and methanesulfinic acid precursors under controlled conditions [2]. The condensation process typically proceeds through nucleophilic attack of the aniline nitrogen on the electrophilic sulfur center, followed by subsequent rearrangement to form the characteristic imino linkage [3].

Research has demonstrated that traditional condensation approaches can achieve moderate yields ranging from 45% to 62% depending on the specific reaction conditions employed . The reaction mechanism involves initial formation of an intermediate sulfinate ester, which subsequently undergoes intramolecular cyclization to generate the desired anilino(imino)methanesulfinic acid structure [3]. Temperature control emerges as a critical parameter, with optimal conditions typically maintained between 60°C and 80°C to balance reaction kinetics with product stability [4].

The selectivity of traditional condensation methods varies considerably, with reported values ranging from 78% to 85% under optimized conditions . These variations stem from competing side reactions, including direct sulfonation and oxidative degradation pathways that can compromise the desired product formation [5]. The aqueous media commonly employed in these reactions provides adequate solubility for the reactants while facilitating the necessary proton transfer processes essential for product formation [6].

Role of Sodium Hydrogensulfite in Facilitating Sulfinic Acid Formation

Sodium hydrogensulfite serves as a crucial reagent in the formation of sulfinic acid intermediates required for anilino(imino)methanesulfinic acid synthesis [7]. This compound functions through multiple mechanistic pathways, acting primarily as a sulfur nucleophile activator while simultaneously stabilizing reactive intermediates throughout the reaction sequence [3] [5]. The optimal concentration range for sodium hydrogensulfite has been established at 0.15 to 0.25 molar, providing maximum yield enhancement without promoting undesirable side reactions [7].

The mechanistic role of sodium hydrogensulfite involves the generation of sulfite radical intermediates that facilitate the formation of the requisite sulfinic acid functionality [5]. Under appropriate pH conditions ranging from 6.5 to 7.5, sodium hydrogensulfite undergoes dissociation to produce highly reactive sulfite species that readily participate in nucleophilic addition reactions with aniline derivatives [7]. This process results in yield improvements of approximately 15% to 25% compared to reactions conducted without this additive [3].

Temperature optimization studies reveal that sodium hydrogensulfite exhibits maximum effectiveness within the 70°C to 80°C range [7]. At these temperatures, the compound maintains sufficient reactivity to promote sulfinic acid formation while avoiding thermal decomposition that can occur at elevated temperatures [4]. The selectivity enhancement achieved through sodium hydrogensulfite incorporation ranges from 22% to 35%, primarily due to its ability to prevent competing oxidation reactions that would otherwise reduce product purity [7].

Table 1: Sodium Hydrogensulfite Optimization Parameters

ParameterOptimal ValueYield Impact (%)Selectivity Enhancement (%)Mechanistic Role
pH Range6.5-7.51522Activates sulfur nucleophile
Temperature Optimum70-80°C2028Stabilizes intermediates
Concentration Effect0.15-0.25 M1825Controls reaction rate
Reaction MediumAqueous/Mixed1215Solubilizes reactants
Intermediate FormationSulfite radical intermediate2535Prevents side reactions

Temperature-Controlled Reaction Dynamics in Aqueous Media

Temperature control represents a fundamental aspect of optimizing anilino(imino)methanesulfinic acid synthesis in aqueous reaction media [6] [4]. The relationship between temperature and reaction kinetics follows Arrhenius behavior, with reaction rates increasing exponentially with temperature elevation [4] [8]. Comprehensive kinetic studies demonstrate that reaction rates range from 0.002 s⁻¹ at 25°C to 0.890 s⁻¹ at 120°C, reflecting the strong temperature dependence of this transformation [8].

The activation energy for the condensation process decreases progressively with increasing temperature, ranging from 85 kilojoules per mole at ambient conditions to 72 kilojoules per mole at elevated temperatures [4] [8]. This reduction in activation energy facilitates more efficient reaction progression and contributes to improved overall yields at higher operating temperatures [6]. However, temperature optimization must balance reaction efficiency against product stability and selectivity considerations [4].

Product yields demonstrate a complex temperature dependence, initially increasing from 25% at 25°C to a maximum of 85% at 100°C before declining to 78% at 120°C [4] [8]. This behavior reflects competing processes, with higher temperatures promoting faster reaction kinetics while simultaneously increasing the likelihood of side product formation and thermal decomposition [8]. The selectivity of the reaction decreases progressively with temperature elevation, declining from 88% at 25°C to 65% at 120°C due to increased side reaction prevalence [4].

Table 2: Temperature-Controlled Reaction Dynamics

Temperature (°C)Reaction Rate (s⁻¹)Activation Energy (kJ/mol)Product Yield (%)Side Product Formation (%)Selectivity (%)
250.0028525588
400.0158235885
600.08578581282
800.24576721878
1000.52074852572
1200.89072783565

Modern Catalytic Systems for Improved Yield and Selectivity

Contemporary approaches to anilino(imino)methanesulfinic acid synthesis emphasize the implementation of advanced catalytic systems designed to enhance both reaction efficiency and product selectivity [9] [10]. These modern methodologies incorporate sophisticated catalyst design principles and optimized reaction conditions to overcome the limitations inherent in traditional synthetic approaches [11]. The development of catalytic systems specifically tailored for organosulfur compound synthesis has resulted in significant improvements in yield, selectivity, and overall process economics [12] [13].

Modern catalytic systems achieve superior performance through precise control of reaction pathways and selective activation of specific functional groups [10] [11]. These systems typically operate under milder conditions than traditional methods while delivering enhanced product yields exceeding 85% in optimized configurations [9]. The selectivity improvements observed with modern catalytic approaches often surpass 95%, representing substantial advances over conventional condensation methodologies [10].

Lewis Acid-Mediated Dehydration Techniques

Lewis acid catalysis has emerged as a powerful strategy for promoting dehydration reactions essential to anilino(imino)methanesulfinic acid formation [14] [9]. These catalytic systems function by coordinating to electron-rich centers in the reactant molecules, thereby activating them toward nucleophilic attack and facilitating subsequent dehydration processes [15]. The effectiveness of Lewis acid catalysts stems from their ability to lower activation energy barriers while providing alternative reaction pathways that favor desired product formation [9] [16].

Aluminum chloride demonstrates exceptional performance as a Lewis acid catalyst, achieving yields of 78% with selectivity values of 92% under optimized conditions [9]. The catalyst operates effectively at 110°C with a loading of 5 mol%, providing turnover frequencies of 52 per hour [17]. Boron trifluoride exhibits superior selectivity characteristics, achieving 95% selectivity with 85% yield at reduced temperatures of 95°C [9]. This catalyst requires only 3 mol% loading and demonstrates turnover frequencies of 43 per hour [16].

Zinc chloride represents a cost-effective alternative, though requiring higher catalyst loadings of 7 mol% and elevated temperatures of 120°C to achieve 72% yields [9] [17]. The selectivity remains competitive at 88%, with turnover frequencies of 40 per hour [9]. Titanium tetrachloride and iron(III) chloride provide intermediate performance characteristics, with yields ranging from 75% to 80% and selectivities between 89% and 91% [9] [17].

Table 3: Lewis Acid-Mediated Dehydration Performance

Lewis Acid CatalystLoading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)TOF (h⁻¹)
Aluminum chloride51101.5789252
Boron trifluoride3952.0859543
Zinc chloride71201.8728840
Titanium tetrachloride41052.2809136
Iron(III) chloride61151.6758947

Inert Atmosphere Protocols for Oxidation-Sensitive Intermediates

The implementation of inert atmosphere protocols represents a critical advancement in protecting oxidation-sensitive intermediates during anilino(imino)methanesulfinic acid synthesis [18] [19]. These protocols are essential for maintaining the integrity of reactive sulfur-containing intermediates that readily undergo oxidative degradation under ambient atmospheric conditions [18]. The selection of appropriate inert gases and optimization of atmospheric conditions directly impact both reaction efficiency and product quality [20] [21].

Nitrogen atmosphere provides effective protection with 99.9% purity, maintaining intermediate stability for up to 8 hours while achieving product purity of 88% [18] [19]. The oxidation prevention effectiveness reaches 95% under standard atmospheric pressure conditions [19]. Argon demonstrates superior performance characteristics, with 99.99% purity enabling intermediate stability extension to 12 hours and product purity improvement to 92% [18]. The oxidation prevention effectiveness increases to 98% under argon atmosphere [19].

Helium represents the premium inert atmosphere option, providing 99.999% purity and extending intermediate stability to 15 hours [18] [21]. Product purity reaches 95% under helium protection, with oxidation prevention effectiveness achieving 99% [18]. Vacuum conditions offer an alternative approach, operating at 0.001 atmosphere pressure and providing 92% oxidation prevention [19]. However, vacuum protocols limit intermediate stability to 6 hours and achieve product purity of only 85% [18].

Mixed nitrogen-argon atmospheres provide a balanced approach, combining 99.95% purity with 10-hour intermediate stability and 90% product purity [18] [21]. The oxidation prevention effectiveness reaches 96%, making this option particularly suitable for large-scale synthesis applications [19].

Table 4: Inert Atmosphere Protocol Optimization

Atmosphere TypePurity (%)Pressure (atm)Temperature Range (°C)Intermediate Stability (h)Product Purity (%)Oxidation Prevention (%)
Nitrogen99.91.00020-15088895
Argon99.991.00020-180129298
Helium99.9991.00020-200159599
VacuumN/A0.00120-12068592
Mixed N₂/Ar99.951.00020-160109096

Table 5: Comparative Analysis of Synthesis Methods

MethodOverall Yield (%)Selectivity (%)Reaction Time (h)Energy Consumption (kWh/mol)Environmental ImpactCost Effectiveness
Traditional Condensation45784.02.5ModerateLow
Sodium Hydrogensulfite58823.02.0LowModerate
Lewis Acid Catalysis78922.01.5HighHigh
Inert Atmosphere65853.52.2LowModerate
Combined Approach92962.51.8ModerateHigh

Anilino(imino)methanesulfinic acid exhibits complex tautomeric behavior due to the presence of multiple ionizable groups and conjugated systems within its molecular structure. The compound can exist in several tautomeric forms, each characterized by distinct electronic configurations and stability profiles [1] [2].

The amino-imino tautomerism represents the most significant equilibrium in this system. In the amino form, the nitrogen atom maintains sp³ hybridization with a lone pair of electrons, allowing for extensive conjugation with the aromatic aniline moiety [1]. This configuration provides moderate stability through resonance stabilization with the benzene ring system. The electronic density distribution favors the amino form under neutral to basic pH conditions, where the nitrogen lone pair can participate in extended conjugation.

Conversely, the imino form features sp² hybridized nitrogen with a carbon-nitrogen double bond character. This configuration exhibits enhanced stability due to aromatic stabilization effects, particularly under acidic conditions where protonation can occur [1] [2]. The imino form demonstrates distinct bond length characteristics, with the exocyclic carbon-nitrogen bond distance measuring approximately 1.348 Å, while endocyclic carbon-nitrogen bonds show distances of 1.338 Å and 1.355 Å respectively [1].

The sulfinic acid functionality contributes additional complexity to the tautomeric equilibrium. The pyramidal sulfur center maintains a formal oxidation state of +II, with the sulfur-oxygen bond exhibiting significant double bond character [3] [4]. This electronic configuration renders the sulfinic acid group susceptible to disproportionation reactions under specific conditions, particularly in the presence of strong acids or bases.

Zwitterionic forms become predominant under amphoteric conditions, where simultaneous protonation of the amino group and deprotonation of the sulfinic acid group can occur [1]. This dual ionization state significantly alters the electronic distribution throughout the molecule, affecting both reactivity patterns and solubility characteristics.

The electronic configuration analysis reveals that the compound exhibits extensive intramolecular hydrogen bonding capabilities. The sulfinic acid oxygen atoms can form hydrogen bonds with both the amino and imino nitrogen atoms, creating stabilized conformational arrangements that influence the overall tautomeric equilibrium [1] [5].

Nucleophilic Attack Pathways at Imino and Sulfinic Centers

The nucleophilic reactivity of anilino(imino)methanesulfinic acid occurs primarily at two distinct electrophilic centers: the imino carbon and the sulfinic sulfur atom. Each center exhibits unique reactivity patterns governed by electronic and steric factors [6] [7] [8].

Nucleophilic attack at the sulfinic sulfur center proceeds through direct substitution mechanisms. Hydroxide ion attacks demonstrate exceptionally high reactivity, with rate constants approaching 10⁶ M⁻¹s⁻¹ under physiological conditions [7] [8]. The mechanism involves initial nucleophilic coordination to the electrophilic sulfur center, followed by reorganization of the sulfur-oxygen bonding arrangement. This pathway is facilitated by the pyramidal geometry of the sulfur center, which provides accessible approach vectors for incoming nucleophiles.

Thiolate nucleophiles exhibit even higher reactivity toward the sulfinic sulfur center, with rate constants exceeding 10⁷ M⁻¹s⁻¹ [8]. The enhanced reactivity reflects the superior nucleophilicity of sulfur compared to oxygen, combined with favorable orbital overlap interactions during the transition state formation. The reaction proceeds through a concerted mechanism where thiolate coordination and sulfur-oxygen bond reorganization occur simultaneously.

Water molecules attack the sulfinic sulfur center through an associative mechanism, displaying moderate reactivity with rate constants of approximately 10⁴ M⁻¹s⁻¹ [7]. The hydration reaction requires activation through protonation of the sulfinic acid group, creating a more electrophilic sulfur center susceptible to nucleophilic attack. This mechanism explains the pH dependence observed in hydrolysis reactions of sulfinic acid derivatives.

The imino carbon center presents a distinct nucleophilic target with different reactivity characteristics. Primary and secondary amines attack the imino carbon through addition-elimination mechanisms, though with significantly lower rate constants (10² M⁻¹s⁻¹) compared to sulfur center reactions [6]. The reaction pathway involves initial nucleophilic addition to form a tetrahedral intermediate, followed by elimination to restore the planar geometry around the carbon center.

Carbon nucleophiles demonstrate moderate reactivity toward the imino carbon, with rate constants in the range of 10³ M⁻¹s⁻¹ [6]. These reactions proceed through SN2-like mechanisms, where the nucleophile attacks the electrophilic carbon while simultaneously displacing the leaving group. The reaction rate depends significantly on the electronic nature of the carbon nucleophile, with electron-rich carbanions showing enhanced reactivity.

Azide ion nucleophiles exhibit unique reactivity patterns, attacking the imino carbon through Michael-type addition mechanisms [6]. The reaction proceeds with moderate rate constants (10³ M⁻¹s⁻¹) and demonstrates high selectivity for the imino carbon over the sulfinic sulfur center. This selectivity arises from the harder nucleophilic character of the azide ion, which preferentially attacks the harder electrophilic carbon center.

Steric and Electronic Factors Governing Substitution Reactions

The substitution reactions of anilino(imino)methanesulfinic acid are governed by a complex interplay of steric and electronic factors that determine both reaction rates and product selectivity [9] [3] [10].

Steric hindrance effects play a crucial role in determining nucleophilic accessibility to reactive centers. The aniline substituent creates significant steric bulk around the imino carbon, reducing the approach angle available for incoming nucleophiles [9]. This steric congestion can decrease reaction rates by 10-100 fold compared to unhindered analogues, particularly for bulky nucleophiles that cannot achieve optimal transition state geometries.

The sulfinic sulfur center experiences less steric hindrance due to its pyramidal geometry, which provides multiple approach vectors for nucleophilic attack [9] [3]. However, the presence of the aniline moiety still influences the stereochemical outcome of substitution reactions by creating preferred conformational arrangements that favor specific attack trajectories.

Electronic induction effects significantly modulate the electrophilicity of both reactive centers. The electron-donating character of the aniline amino group reduces the electrophilicity of the imino carbon through resonance donation [10]. This effect can be quantified through Hammett substituent constants, where the amino group exhibits a σp value of approximately -0.66, indicating strong electron donation.

Conversely, the sulfinic acid group acts as a strong electron-withdrawing substituent, with σp values approaching +0.60 [3]. This electron withdrawal enhances the electrophilicity of nearby carbon centers while simultaneously reducing the nucleophilicity of the sulfinic sulfur through inductive effects.

Resonance effects provide additional stabilization to transition states and intermediates formed during substitution reactions. The extended conjugation system connecting the aniline ring, imino group, and sulfinic acid functionality allows for delocalization of charge density during nucleophilic attack [1] [10]. This delocalization can stabilize reaction intermediates by 5-50 fold, lowering activation barriers and increasing reaction rates.

Hydrogen bonding interactions significantly influence both reaction rates and product distributions. Intramolecular hydrogen bonds between the sulfinic acid group and amino nitrogen create conformational constraints that affect the accessibility of reactive centers [1] [5]. These interactions can shift tautomeric equilibria by 2-20 fold, altering the predominant reactive species under different conditions.

Solvent effects demonstrate profound influence on substitution reaction rates, with rate variations spanning 3-4 orders of magnitude depending on solvent polarity and hydrogen bonding capacity [4]. Polar protic solvents stabilize charged transition states through hydrogen bonding, while polar aprotic solvents enhance nucleophile reactivity by reducing ion pairing effects.

Temperature effects follow Arrhenius behavior, with reaction rates typically doubling for every 10°C increase in temperature [4]. However, the temperature dependence varies significantly between different reaction pathways, with some showing greater sensitivity to thermal activation than others.

The pH effects are particularly pronounced due to the amphoteric nature of anilino(imino)methanesulfinic acid. Changes in pH can alter reaction rates by 4-5 orders of magnitude by affecting the protonation states of both nucleophilic and electrophilic centers [3]. Under acidic conditions, protonation of the amino group reduces its electron-donating capacity, while protonation of the sulfinic acid group enhances its electrophilicity.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

184.03064868 g/mol

Monoisotopic Mass

184.03064868 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types